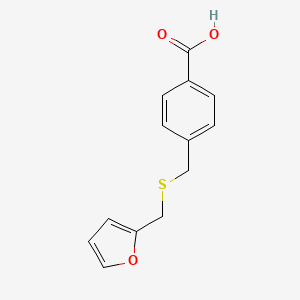

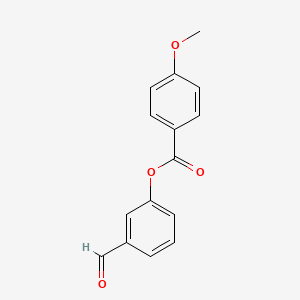

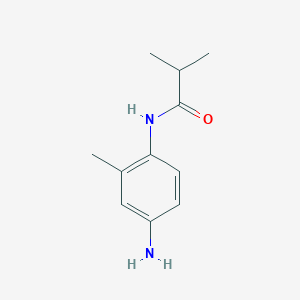

4-(Furan-2-ylmethylsulfanylmethyl)-benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(Furan-2-ylmethylsulfanylmethyl)-benzoic acid is a chemical compound that is not directly described in the provided papers. However, the papers do discuss related furan compounds and their synthesis, which can provide insights into the potential characteristics and synthesis of the compound . Furan derivatives are of interest due to their presence in various bioactive molecules and their potential applications in pharmaceuticals and materials science .

Synthesis Analysis

The synthesis of furan derivatives typically involves multi-step reactions that may include the formation of furan rings or the attachment of functional groups to pre-existing furan structures. For example, the synthesis of 4-((furan-2-ylmethyl)amino)benzoic acid involves a two-step reaction, starting with the formation of the furan compound followed by the introduction of the amino group . Similarly, the synthesis of benz indeno[2,1-d]furan-10-ones from 2-(2-benzofuranyl)benzoic acids involves intramolecular cyclization, indicating that furan compounds can be manipulated to form complex structures .

Molecular Structure Analysis

The molecular structure of furan derivatives is often confirmed using techniques such as FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction . Density functional theory (DFT) calculations are also used to predict and compare molecular structures, providing a theoretical basis for understanding the physical and chemical properties of these compounds . The molecular electrostatic potential and frontier molecular orbitals are investigated to gain further insights into the reactivity and stability of the molecules .

Chemical Reactions Analysis

Furan compounds can undergo various chemical reactions, including oxidation and Diels-Alder reactions. For instance, fursemide, a furan derivative, was oxidized by diperiodatocuprate(III) in an alkaline medium, leading to the formation of furfuraldehyde and other products . The Diels-Alder reaction, a key step in the synthesis of benzoic acid derivatives from furan, involves the reaction of furan with acrylic acid or methyl acrylate, followed by dehydration to yield the desired benzoic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives are influenced by their molecular structure. The kinetic study of the oxidation of fursemide provides information on the reaction rates and the influence of temperature and reactant concentrations on the reaction . The Diels-Alder reaction's efficiency is affected by the choice of catalyst and reaction conditions, such as temperature and the presence of solvents or additives . These studies contribute to a better understanding of the reactivity and stability of furan compounds, which is essential for their practical applications.

Wissenschaftliche Forschungsanwendungen

-

- Furan platform chemicals (FPCs) are directly available from biomass and can be economically synthesized .

- The manufacture and uses of FPCs are undergoing a switch from traditional resources such as crude oil to biomass .

- The yields achievable in industry are around 50% based on the monomeric pentose content in the hemicellulose raw material .

-

- A dibasic urofuran acid, 3-carboxy-4-methyl-5-propyl-2-furanopropanoic acid (CMPF), is found in high concentrations in subjects diagnosed with prediabetics, gestational diabetes, and T2D .

- CMPF is believed to increase oxidative stress and impair insulin granule maturation and secretion .

- A sensitive quantitation method for the analysis of furan fatty acids has been developed .

-

- Furan derivatives have taken on a special position due to their remarkable therapeutic efficacy .

- An essential synthetic technique in the search for new drugs is the inclusion of the furan nucleus .

- Microbial resistance has turned into a global issue due to the ineffectiveness of currently available antimicrobial medicines .

-

- The manufacture and uses of furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) are undergoing a switch from traditional resources such as crude oil to biomass .

- There are excellent applications of bio-based materials besides the broadly promoted manufacture of fuels and monomers .

-

- The chemical industry is undergoing a metamorphosis, switching from traditional resources such as crude oil to biomass .

- This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries .

- Furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) are being used in this transition .

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and potential biological activity. However, without specific studies or data, it’s difficult to provide a detailed safety analysis9.

Zukünftige Richtungen

The study of furan and benzoic acid derivatives is an active area of research, with potential applications in pharmaceuticals, materials science, and other fields1. This specific compound could be of interest in these areas, but further studies would be needed to explore its properties and potential applications.

Please note that this is a general analysis based on the components of the compound. For a detailed and accurate analysis, specific studies and experimental data on “4-(Furan-2-ylmethylsulfanylmethyl)-benzoic acid” would be needed.

Eigenschaften

IUPAC Name |

4-(furan-2-ylmethylsulfanylmethyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3S/c14-13(15)11-5-3-10(4-6-11)8-17-9-12-2-1-7-16-12/h1-7H,8-9H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKWFODPJEKPJPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CSCC2=CC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10351095 |

Source

|

| Record name | 4-(Furan-2-ylmethylsulfanylmethyl)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Furan-2-ylmethylsulfanylmethyl)-benzoic acid | |

CAS RN |

312517-86-5 |

Source

|

| Record name | 4-(Furan-2-ylmethylsulfanylmethyl)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1298511.png)

![3-[(2,4-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B1298512.png)

![1-[2-(4-Fluoroanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1298514.png)